molecular formula C8H8ClNO2 B151662 Ethyl 4-chloropicolinate CAS No. 64064-56-8

Ethyl 4-chloropicolinate

Cat. No. B151662
CAS RN: 64064-56-8
M. Wt: 185.61 g/mol
InChI Key: MXEIFGRJRCYUDJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloropicolinate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. It is particularly relevant in the field of pharmaceuticals and fine chemistry, where it is used as a precursor for the synthesis of several pharmacologically valuable products .

Synthesis Analysis

The synthesis of ethyl 4-chloropicolinate and its derivatives involves multiple steps and can be achieved through different pathways. For instance, ethyl 4-(4-nitrophenoxy) picolinate, a derivative of ethyl 4-chloropicolinate, was synthesized from 2-picolinic acid in a three-step process with a total yield of 78.57% . Another derivative, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, was synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods demonstrate the versatility and adaptability of the synthetic routes for ethyl 4-chloropicolinate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl 4-chloropicolinate derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . Similarly, the structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was characterized, showing a six-membered ring with a boat conformation and the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Ethyl 4-chloropicolinate and its derivatives undergo various chemical reactions that are crucial for their transformation into pharmacologically active compounds. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reactions including reduction, regioselective deprotonation, methylation, and regeneration of the double bond through selenation, oxidation, and syn-elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloropicolinate derivatives are influenced by their molecular structure. The single crystal X-ray structural analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed that despite having the same molecular geometries, the polymorphs form different types of molecular dimers due to bifurcated O-H...O hydrogen bonds . These properties are significant for understanding the reactivity and stability of the compounds, as well as their potential applications in drug design and synthesis.

Scientific Research Applications

Stereoselective Synthesis and Applications

Stereoselective Synthesis in Microfluidic Chip Reactor Ethyl 4-chloropicolinate is crucial in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a fine chemical intermediate used in various pharmacologically significant products. Notably, the process involves asymmetric hydrogenation over a catalytic complex and optimization of reaction conditions in a microfluidic chip reactor. The enantioselectivity and apparent activation energies of the process underline its significance in fine chemical synthesis, especially for pharmaceutical applications (Kluson et al., 2019).

Biosynthesis and Biocatalysis

Biosynthesis of Optically Pure Ethyl (S)-4-Chloro-3-Hydroxybutanoate Ester Ethyl (S)-4-chloro-3-hydroxybutanoate ester is a precursor for chiral drugs like statins, emphasizing the role of ethyl 4-chloropicolinate in pharmaceuticals. The biocatalysis approach for its production, involving the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, presents a cost-effective, high-yield, and highly enantioselective method. The role of novel carbonyl reductases from Pichia stipitis in this process opens new avenues for industrial production of such crucial intermediates (Ye et al., 2011).

Synthesis and Optimization

Ethyl 4-(4-Nitrophenoxy) Picolinate Synthesis Ethyl 4-(4-nitrophenoxy) picolinate, derived from ethyl 4-chloropicolinate, acts as an intermediate for synthesizing biologically active compounds. The synthesis and structural confirmation, along with optimization of the synthetic method, highlight its utility in chemical and pharmaceutical industries (Xiong et al., 2019).

Safety And Hazards

Ethyl 4-chloropicolinate is classified as a warning signal word according to the GHS classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEIFGRJRCYUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515247
Record name Ethyl 4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloropicolinate

CAS RN

64064-56-8
Record name Ethyl 4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloropicolinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DG Markees - The Journal of Organic Chemistry, 1964 - ACS Publications
… Ethyl 4-Chloropicolinate.—A mixture of 5.0 g. ofethyl 4hydroxypicolinate hydrochloride and 20 ml. … of ethyl 4-chloropicolinate in 10 ml. of absolute ethanol was …
Number of citations: 13 pubs.acs.org
J Dai, J Zhang, M Liu, Y Zhang, H Zhang… - BIO Web of …, 2023 - bio-conferences.org
Cancer has seriously affected people's production and life. The appearance of anti-cancer drugs has brought good news to people. Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is an …
Number of citations: 0 www.bio-conferences.org
T Wieprecht, J Xia, U Heinz, J Dannacher… - Journal of Molecular …, 2003 - Elsevier
… Ethyl 4-chloropicolinate [31], the procedure of Lohse for the … After drying in vacuo, ethyl 4-chloropicolinate hydrochloride … ml), a solution of ethyl 4-chloropicolinate (18.45 g, 99.4 mmol) …
Number of citations: 60 www.sciencedirect.com
H Xiong, J Cheng, J Zhang, Q Zhang, Z Xiao, H Zhang… - Molecules, 2019 - mdpi.com
… chloride 7, which was then converted into ethyl 4-chloropicolinate 8 with ethanol. Next, 4-… the same post-treatment method as that used for preparation of ethyl 4-chloropicolinate 8. …
Number of citations: 5 www.mdpi.com
Y Liu - 1995 - search.proquest.com
… Ethyl 4-Chloropicolinate … Plot of negative logarithm of pseudo first order rate constants for hydrazinolysis of ethyl 4-chloropicolinate versus negative logarithm of hydrazine concentration …
Number of citations: 2 search.proquest.com
F Yang, Q Zhang, Q Guo, Q Pan, C Wen, X Lv… - New Journal of …, 2022 - pubs.rsc.org
A class of 4-phenoxy-pyridine/pyrimidine derivatives (23a–23p and 24a–24h) were designed, synthesized and evaluated as potent dual VEGFR-2/c-Met inhibitors. The in vitro anti-…
Number of citations: 3 pubs.rsc.org
S Shen - 2010 - search.proquest.com
… Methods: Synthesis of terpyridine 2.20 Ethyl 4-chloropicolinate (2.6). Mix DMF (5mL, 65mmol) with thionyl chloride (100mL, 1.3mol) at 40 oC. Add fine picolinic acid powder (50g, …
Number of citations: 4 search.proquest.com

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